(Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The Z-configuration of the benzylidene group (2,4-dimethoxy substitution) and the presence of a butanoic acid side chain are critical structural features.
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(12(9-11)22-2)8-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKOLNQWNOOBIW-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolidinone core and a benzylidene moiety. Its molecular formula is , with a molecular weight of approximately 400.47 g/mol. The presence of the dimethoxybenzylidene group is significant for its biological interactions.
1. Antioxidant Activity
Research has indicated that compounds with thiazolidinone structures often exhibit antioxidant properties. The presence of the thioxo group in this compound enhances its free radical scavenging ability. A study demonstrated that similar thiazolidinone derivatives showed significant antioxidant activity, suggesting potential for this compound to mitigate oxidative stress in biological systems .
2. Anticancer Potential
Preliminary investigations into the anticancer properties of related thiazolidinone compounds have shown promise. For instance, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cancer progression .
3. Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors suggests it may possess similar activity. A study on related benzylidene derivatives found that they effectively inhibited AChE, which is crucial for cognitive function and memory retention . The inhibition was reversible and involved non-covalent interactions with the enzyme's active site.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound may donate electrons to neutralize free radicals, thereby reducing oxidative damage.
- Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it may modulate neurotransmitter levels and improve cognitive functions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antioxidant Activity : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant DPPH radical scavenging activity, highlighting their potential as antioxidants.
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines, with results indicating that certain substitutions enhanced efficacy against proliferation markers.
Scientific Research Applications
Therapeutic Potential
- Immunosuppressive Agent : The ability to inhibit calcineurin activity suggests that (Z)-4-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could serve as an immunosuppressive agent in transplant medicine or autoimmune disorders.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could imply that this compound may also contribute to reducing oxidative stress in cells.
- Antimicrobial Effects : The thiazolidinone structure is often associated with antimicrobial activity. Thus, this compound could have potential applications in treating infections.
Case Studies and Research Findings
- Calcineurin Inhibition Studies : Research has demonstrated that the inhibition of calcineurin can lead to decreased T-cell activation in vitro, suggesting a pathway for developing therapies targeting autoimmune diseases.
- Synthesis and Optimization : Several studies have focused on optimizing the synthesis of this compound to enhance yield and purity, which is crucial for further biological testing and potential clinical applications.
- Biological Activity Assessments : Preliminary assessments indicate that this compound exhibits promising biological activities that warrant further investigation into its therapeutic potential .
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The benzylidene moiety is a key pharmacophore. Modifications here significantly alter electronic, steric, and hydrophobic properties:
Side Chain Modifications
The butanoic acid chain in the target compound contrasts with other side chains, influencing solubility and target binding:
Physicochemical Properties
*LogP estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
